Butyl bromoacetate

Vue d'ensemble

Description

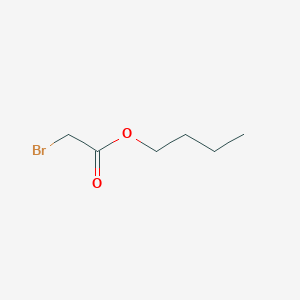

Butyl bromoacetate is an organic compound with the molecular formula C6H11BrO2. It is a clear, colorless to yellow liquid that is commonly used as an intermediate in the synthesis of various organic compounds. This compound is known for its reactivity due to the presence of both a bromo group and an ester functional group, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl bromoacetate can be synthesized through a two-step process involving the reaction of bromoacetic acid with butanol. The first step involves the formation of bromoacetyl chloride by reacting bromoacetic acid with thionyl chloride. The second step involves the esterification of bromoacetyl chloride with butanol in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction is typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of continuous distillation and purification techniques helps in obtaining the final product with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Butyl bromoacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromo group in this compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and butanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Ester Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis is carried out using sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products Formed:

Nucleophilic Substitution: Substituted acetates such as butyl azidoacetate, butyl thiocyanatoacetate, and butyl methoxyacetate.

Ester Hydrolysis: Bromoacetic acid and butanol.

Reduction: this compound is reduced to butyl 2-bromoethanol.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Butyl bromoacetate is widely used as an intermediate in the synthesis of various organic compounds:

- Alkaloid Synthesis : It serves as a precursor in the total synthesis of alkaloids, which are significant for their pharmacological properties. For instance, it has been utilized in the synthesis of complex alkaloid structures through name reactions like the Diels-Alder reaction and Mannich reaction .

- Functionalization of Polymers : The compound has been employed in the functionalization of polystyrene via atom transfer radical polymerization (ATRP), leading to the development of advanced materials with specific properties .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is instrumental in synthesizing bioactive compounds:

- Anticancer Agents : Research indicates that derivatives formed from this compound exhibit significant anticancer activity. Case studies have shown that modifications can enhance bioactivity and selectivity towards cancer cells .

- Drug Delivery Systems : It is used to create self-assembled monolayers (SAMs) that resist protein adsorption, improving drug delivery systems' efficacy and stability .

Case Study 1: Synthesis of Nitrilotriacetic Acid Derivatives

In a recent study, this compound was utilized to synthesize nitrilotriacetic acid end-functionalized polystyrene. This application highlights its role in creating functional polymers for chelation therapy .

Case Study 2: Cellular Imaging

Another study demonstrated the use of this compound in cellular imaging applications. The compound was reacted under basic conditions to yield products suitable for imaging in the near-infrared range, enhancing visualization techniques in biological research .

Mécanisme D'action

The mechanism of action of butyl bromoacetate involves its reactivity as an alkylating agent. The bromo group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity allows this compound to introduce alkyl groups into target molecules, thereby modifying their chemical properties. The ester group can also participate in hydrolysis and reduction reactions, further expanding the compound’s versatility in chemical synthesis .

Comparaison Avec Des Composés Similaires

Ethyl bromoacetate: Similar to butyl bromoacetate but with an ethyl group instead of a butyl group. It is also used as an alkylating agent in organic synthesis.

Methyl bromoacetate: Contains a methyl group and is used in similar applications as this compound.

Benzyl bromoacetate: Contains a benzyl group and is used in the synthesis of various organic compounds.

Uniqueness of this compound: this compound is unique due to its longer alkyl chain compared to ethyl and methyl bromoacetate, which can influence its reactivity and solubility properties. The butyl group provides additional steric hindrance, which can affect the compound’s behavior in certain chemical reactions. Additionally, the presence of the butyl group can enhance the compound’s solubility in non-polar solvents, making it more versatile in various synthetic applications .

Activité Biologique

Butyl bromoacetate, a bromoester compound, has garnered attention for its various biological activities. This article provides an in-depth exploration of its synthesis, biological effects, and relevant research findings, including case studies and data tables.

This compound is synthesized through the reaction of bromoacetic acid with butanol or by the transesterification of butyl acetate with bromoacetic acid. The general reaction can be summarized as follows:

This reaction typically requires the presence of a catalyst, such as sulfuric acid, to enhance the yield and efficiency of the process. The purity of the final product is often above 99% after purification steps involving distillation .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The compound's efficacy in these areas can be attributed to its ability to interact with biological membranes and cellular components.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has shown effectiveness against a variety of bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations above 100 µg/mL.

- Escherichia coli : Demonstrated a minimum inhibitory concentration (MIC) of 200 µg/mL.

The mechanism behind this activity is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Antifungal Activity

Research indicates that this compound possesses antifungal properties as well. A study evaluating its effects on Candida albicans revealed:

- Inhibition Zone : An average zone of inhibition measuring 15 mm at a concentration of 150 µg/mL.

- Fungicidal Effect : At higher concentrations (300 µg/mL), it resulted in complete cell death.

This activity may be linked to alterations in the integrity of fungal cell walls and membranes .

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was employed.

- Results : Significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria.

- Antifungal Evaluation :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃BrO₂ |

| Molecular Weight | 195.08 g/mol |

| Antimicrobial MIC (S. aureus) | 100 µg/mL |

| Antifungal MIC (C. albicans) | 150 µg/mL |

| Zone of Inhibition (150 µg/mL) | 15 mm |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles within microbial cells. This leads to disruption of essential cellular processes such as protein synthesis and membrane integrity. Additionally, its lipophilic nature allows it to penetrate lipid membranes effectively, enhancing its antimicrobial and antifungal effects .

Propriétés

IUPAC Name |

butyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEGSGKCIWQRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172420 | |

| Record name | Butyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18991-98-5 | |

| Record name | Butyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18991-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25B41GO8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Butyl bromoacetate?

A1: this compound has the molecular formula C6H11BrO2 and a molecular weight of 195.06 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided papers don't delve into detailed spectroscopic characterization, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of this compound.

Q3: How stable is this compound under different conditions?

A3: The stability of this compound can vary depending on factors like temperature, pH, and exposure to light or air. It's generally recommended to store it under cool, dry conditions, protected from light.

Q4: What are the common synthetic applications of this compound?

A4: this compound is widely used in organic synthesis as an alkylating agent. It reacts readily with various nucleophiles, including amines, alcohols, and enolates. [, , , , ]

Q5: Can you provide examples of reactions where this compound acts as an alkylating agent?

A5: Certainly! Here are a few examples:

- Synthesis of tert-butyl glycinate: this compound reacts with liquid ammonia to produce tert-butyl glycinate, a useful intermediate in peptide synthesis. []

- Chain extension of sugar delta-lactones: The enolate of this compound reacts with sugar delta-lactones to yield functionalized C-ketosides and C-glycosides. []

- Polyalkylation reactions: this compound, under phase-transfer catalysis, can poly-O-alkylate 2,2-bis(hydroxymethyl)-1-alkanols, leading to polyesters. [, ]

Q6: How does the steric bulk of the Butyl group influence the reactivity of this compound?

A6: The bulky tert-butyl group can influence both the reactivity and selectivity of this compound in reactions. For instance, in the reaction with bisthiocarbanion, the steric hindrance of the tert-butyl group prevents attack on the carbonyl carbon, leading to a different product compared to less bulky bromoacetates. []

Q7: What catalysts are commonly employed in reactions involving this compound?

A7: A range of catalysts can be used depending on the desired transformation. For example:

- Strong acid catalysts: Used in the synthesis of tert-butyl bromoacetate from bromoacetic acid and isobutylene. []

- Phase-transfer catalysts: Facilitate reactions with less reactive nucleophiles in biphasic systems. [, ]

- Palladium catalysts: Enable α-arylation reactions of this compound-derived Reformatsky reagents. []

Q8: Are there green chemistry approaches to using this compound?

A8: Yes, researchers are exploring more environmentally friendly methods for this compound synthesis and its use in reactions. For example, replacing thionyl chloride with tert-butyl acetate as a reagent in the synthesis of tert-butyl bromoacetate is a greener approach. []

Q9: How does modifying the structure of this compound affect its reactivity?

A9: Structural modifications, such as changing the alkyl group or introducing substituents on the ester moiety, can significantly impact the reactivity, stability, and selectivity of the compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.